4-Nitrophenyl (4-acetamidophenyl)acetate
Description
Contextualization within Nitroaromatic and Acetamido-Substituted Organic Esters
4-Nitrophenyl 2-(4-acetamidophenyl)acetate belongs to the class of nitroaromatic esters. The 4-nitrophenyl group is strongly electron-withdrawing, which makes the ester an "activated ester". This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Consequently, the 4-nitrophenoxide ion is an excellent leaving group, a property widely exploited in organic synthesis for acylation reactions. rsc.orgrsc.orgnih.gov 4-Nitrophenyl esters are frequently used to create amide bonds by reacting them with amines, a cornerstone of peptide synthesis and bioconjugation chemistry. nih.gov
Simultaneously, the compound is an acetamido-substituted organic ester. The acetamido (-NHCOCH₃) group is a common feature in many pharmaceuticals and biologically active molecules. nih.govmdpi.com It is a key functional group in paracetamol (acetaminophen), from which the 2-(4-acetamidophenyl)acetic acid portion of the molecule is derived. The presence of the acetamido group can influence the molecule's solubility, stability, and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets like enzymes. mdpi.com
| Moiety | Chemical Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 4-Nitrophenol (B140041) | C₆H₅NO₃ | 139.11 | Forms an activated ester; good leaving group |
| 2-(4-acetamidophenyl)acetic acid | C₁₀H₁₁NO₃ | 193.20 | Derivative of the analgesic paracetamol |
Importance of Ester Functional Groups in Organic Synthesis and Biochemical Processes
The ester functional group is one of the most versatile in chemistry. In organic synthesis, esters are not only stable products but also crucial intermediates. researchgate.netresearchgate.net They serve as protecting groups for carboxylic acids and alcohols, and they undergo a wide range of transformations, including hydrolysis, amidation, and reduction. organic-chemistry.org The Fischer esterification, reacting a carboxylic acid with an alcohol under acidic conditions, remains a fundamental method for their preparation. researchgate.net
In a biochemical context, ester linkages are central to the action of many prodrugs. nih.gov A prodrug is an inactive compound that is metabolized in the body to produce an active drug. Esterification of a drug containing a carboxylic acid or hydroxyl group can mask its polarity, improving its absorption and bioavailability. researchgate.net Once absorbed, endogenous esterase enzymes hydrolyze the ester bond, releasing the active pharmaceutical agent. nih.gov Furthermore, specific esters, such as 4-nitrophenyl acetate (B1210297), are widely used as substrates in assays to measure the activity of esterase and lipase (B570770) enzymes, where the release of the colored 4-nitrophenol allows for easy spectroscopic monitoring of the reaction. semanticscholar.orgchemicalbook.com
Overview of Current Research Trajectories for Related Chemical Architectures
Modern drug design and materials science often focus on creating hybrid molecules that combine different functional moieties to achieve synergistic or novel effects. A prominent area of research is the development of nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). nih.govnih.gov These compounds are often esters that link a traditional NSAID to a nitric oxide-releasing molecule, aiming to reduce the gastrointestinal side effects associated with the parent drug. nih.govmdpi.comsigmaaldrich.com This strategy of creating hybrid ester prodrugs is conceptually similar to the structure of 4-nitrophenyl 2-(4-acetamidophenyl)acetate, which links a paracetamol-related structure to another functional chemical group.
Another active research area involves the use of activated esters, like 4-nitrophenyl esters, in advanced applications. For instance, they are employed in the synthesis of complex biomolecules and for radiolabelling, where an isotope like fluorine-18 (B77423) is incorporated for use in positron emission tomography (PET) imaging. rsc.orgrsc.orgnih.gov The reliability and favorable kinetics of 4-nitrophenyl esters make them superior tools for these sensitive applications. rsc.org Research into novel acetamide-containing compounds also continues, with a focus on synthesizing derivatives with enhanced biological activities, such as antibacterial or anti-inflammatory properties. nih.govmdpi.comacs.org The development of such molecules often involves modifying the core structure to optimize its interaction with biological targets. acs.org
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 4-Nitrophenyl 2-(4-acetamidophenyl)acetate | Not available | C₁₆H₁₄N₂O₅ |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ |
| Paracetamol (Acetaminophen) | 103-90-2 | C₈H₉NO₂ |
| 4-Nitrophenyl acetate | 830-03-5 | C₈H₇NO₄ |
| 2-Phenylacetamide | 103-81-1 | C₈H₉NO |
| 4-Acetamidophenyl acetate (Diacetamate) | 2623-33-8 | C₁₀H₁₁NO₃ |
Structure
3D Structure
Properties
CAS No. |
113180-64-6 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-13-4-2-12(3-5-13)10-16(20)23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
BBPLTMJBENPNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Enzymatic and Biocatalytic Transformations of 4 Nitrophenyl Esters
Application as a Chromogenic Substrate for Enzyme Activity Assays
4-Nitrophenyl esters are widely utilized as chromogenic substrates in enzyme assays. The enzymatic hydrolysis of these esters releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically, typically by measuring the absorbance at or around 405 nm. sigmaaldrich.comsemanticscholar.org This colorimetric change provides a straightforward and continuous method for monitoring enzyme activity. semanticscholar.orgresearchgate.net The rate of 4-nitrophenol formation is directly proportional to the enzymatic activity under specific conditions. ncsu.edu
The hydrolysis of 4-nitrophenyl esters is a common method for evaluating esterase activity in various biological systems. sigmaaldrich.comnih.gov This assay is applicable to a range of esterases, including carbonic anhydrases and lipases. nih.gov The general procedure involves incubating the enzyme-containing biological sample with the 4-nitrophenyl ester substrate and monitoring the increase in absorbance over time due to the release of 4-nitrophenol. ncsu.edu It is crucial to account for the spontaneous, non-enzymatic hydrolysis of the substrate by running a control reaction without the enzyme. researchgate.net
A study on the metabolism of 4-acetamidophenyl acetate (B1210297) in rat liver microsomes indicated that its hydrolytic cleavage is independent of the microsomal enzymes and cofactors, suggesting that other esterases in the biological system are responsible for its hydrolysis.
Carboxylesterases: Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing compounds. nih.gov In humans, two major forms, CES1 and CES2, exhibit different substrate specificities. Generally, CES1 preferentially hydrolyzes esters with a small alcohol moiety and a large acyl group, while CES2 favors substrates with a large alcohol moiety and a small acyl group. nih.gov The specific activity of carboxylesterases towards 4-Nitrophenyl (4-acetamidophenyl)acetate has not been extensively reported. However, based on the general substrate preferences, the relatively large 4-acetamidophenyl alcohol group might suggest a preference by CES2. Kinetic analysis of carboxylesterase-mediated hydrolysis of p-nitrophenyl acetate has been performed, yielding a Michaelis-Menten constant (KM) of 0.83 mmol L-1. nih.gov
Penicillin G Acylase: Penicillin G acylase (PGA) is an industrially important enzyme known for its role in the production of semi-synthetic penicillins. frontiersin.orgmdpi.com It also exhibits esterase activity and can hydrolyze 4-nitrophenyl esters. frontiersin.orgnih.gov The kinetics of the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila have been studied in detail. The process involves a rapid formation of an acetyl-enzyme intermediate followed by a slower hydrolysis step. nih.gov
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Reference |
| Penicillin G Acylase (Wild-Type) | 4-Nitrophenyl acetate | - | - | nih.gov |
| Penicillin G Acylase (F360V Mutant) | 4-Nitrophenyl acetate | - | - | nih.gov |
Stereoselective Enzymatic Hydrolysis and Synthesis
Enzymes are known for their high stereoselectivity, a property that is widely exploited in the synthesis of chiral compounds. The enzymatic hydrolysis of esters is a common method for the kinetic resolution of racemic mixtures. While the stereoselective enzymatic hydrolysis and synthesis using this compound have not been specifically documented, the principles of enzyme-mediated stereoselective transformations are well-established for other 4-nitrophenyl esters. nih.gov For instance, lipases are frequently used for the enantioselective hydrolysis of various esters to produce enantiomerically pure alcohols and acids.
Enzyme Immobilization and Biocatalyst Design
Enzyme immobilization is a key strategy to enhance the stability and reusability of biocatalysts, making enzymatic processes more economically viable. mdpi.comnih.gov
Immobilization can significantly improve the operational stability of enzymes by providing a more rigid structure and protecting them from harsh environmental conditions. mdpi.comspringernature.com A study on the immobilization of β-N-acetylhexosaminidase in a polyvinyl alcohol (PVA) hydrogel for the hydrolysis of 4-nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside, a compound structurally similar to this compound, demonstrated remarkable stability. The immobilized enzyme retained a high percentage of its initial activity even after multiple uses and long-term storage. mdpi.comresearchgate.net
| Immobilized Enzyme | Support | Reusability | Storage Stability (18 months at 4°C) | Reference |
| β-N-acetylhexosaminidase | Polyvinyl alcohol (PVA) hydrogel | 97% activity after 10 uses | 90% of initial activity | mdpi.comresearchgate.net |
This enhanced stability is a common advantage of enzyme immobilization, which is crucial for the development of robust biocatalytic systems. mdpi.com
Applications in Organic Synthesis and Derivatives
Role as a Key Synthetic Intermediate
Extensive searches of chemical databases and scientific literature did not yield specific information on "4-Nitrophenyl (4-acetamidophenyl)acetate" serving as a key synthetic intermediate. The roles described below are attributed to related precursor molecules.
Precursor in the Synthesis of Acetaminophen (B1664979) and its Derivatives
The compound "this compound" is not documented as a direct precursor in the synthesis of acetaminophen. Instead, the literature points to two other related molecules that play significant roles in this context:
N-(4-nitrophenyl) acetamide (B32628) (p-nitroacetanilide): This compound is a known intermediate used in the production of various pharmaceutical compounds, including as a semi-product in the synthesis of N-(4-hydroxyphenyl) acetamide (acetaminophen). jcbsc.orgresearchgate.net
4-Acetamidophenyl acetate (B1210297) (Diacetamate): This molecule is recognized as an impurity and an intermediate in the synthesis of acetaminophen. medchemexpress.commedchemexpress.com It can be synthesized by reacting acetaminophen with reagents like acetyl chloride or acetic anhydride (B1165640). unair.ac.idrsc.org Research has also explored 4-Acetamidophenyl acetate as a potential analgesic itself, with studies indicating it has a longer duration of action compared to paracetamol. unair.ac.id
Intermediate in the Formation of Pharmaceutical and Agrochemical Compounds
There is no specific evidence of "this compound" being used as an intermediate in the broader synthesis of pharmaceutical and agrochemical compounds. However, components of its potential structure are individually important. For instance, aromatic nitro-compounds are widely used as starting materials in the production of colors and various pharmaceutical active compounds. jcbsc.org A related compound, 4-Acetamido-3-nitrophenyl acetate, is noted as an important medical intermediate for synthesizing 3,4-diaminophenol, a raw material for drugs like luxabendazole. nih.gov
Integration into Complex Molecular Architectures
No specific instances were found of "this compound" being integrated into complex molecular architectures as outlined below. The research in these areas utilizes other molecules containing nitrophenyl or acetamidophenyl moieties.
Synthesis of Novel Heterocyclic Systems
The scientific literature does not describe the use of "this compound" as a building block for novel heterocyclic systems. Research in this area does, however, utilize precursors containing the nitrophenyl group. For example, novel 5,6,7,8-tetrahydroisoquinolines, a class of heterocyclic compounds, have been synthesized through the cyclocondensation of cyclohexanones bearing a 4-nitrophenyl group. nih.gov
Construction of Photochromic Compounds
No link was found between "this compound" and the construction of photochromic compounds in the reviewed literature.
Development of Antibacterial Agents
While "this compound" itself is not cited in the development of antibacterial agents, the "(4-nitrophenyl...acetyl)" structural motif is present in more complex molecules investigated for such properties. For instance, a novel pleuromutilin (B8085454) derivative incorporating a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl group demonstrated excellent in vitro antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This indicates the potential utility of the nitrophenyl-acetyl fragment in designing new antibacterial agents, though it does not directly involve the specific compound requested.
Strategy for Mitigating Undesired Side Product Formation in Complex Reactions
In the synthesis of complex organic molecules, the formation of undesired side products can significantly reduce the yield and purity of the desired compound. The synthesis of paracetamol (4-acetamidophenol) from 4-nitrophenol (B140041) is a well-documented process where the formation of the diacetylated side product, 4-acetamidophenyl acetate, is a common challenge. This occurs through the over-acetylation of the intermediate, 4-aminophenol (B1666318), or the final product, paracetamol, particularly when an excess of acetic anhydride is used as the acetylating agent. medchemexpress.com
Several effective strategies have been developed to mitigate the formation of this and other side products, ensuring a higher selectivity for the desired N-acetylated product.
Simultaneous Hydrogenation and Acetylation
A key strategy to prevent the formation of side products is to perform the hydrogenation of the nitro group and the acetylation of the resulting amino group in a single reaction vessel, a "one-pot" synthesis. cymitquimica.commedchemexpress.com This approach is designed to minimize the accumulation of the highly reactive intermediate, 4-aminophenol. This intermediate is susceptible to various side reactions, including oxidation, which can lead to the formation of colored impurities, and self-condensation to form a trimer. medchemexpress.comcymitquimica.com
By introducing the acetylating agent into the reaction mixture during the hydrogenation process, any 4-aminophenol that is formed is immediately acetylated to the more stable paracetamol. This significantly reduces the opportunity for side reactions to occur. cymitquimica.com Research has demonstrated that this simultaneous process can lead to a substantial increase in the selectivity for paracetamol. cymitquimica.commedchemexpress.com
Controlled Addition of Acetylating Agent
The concentration of the acetylating agent, typically acetic anhydride, is a critical factor in controlling the formation of the diacetylated side product, 4-acetamidophenyl acetate. An excess of acetic anhydride can lead to the acetylation of the hydroxyl group of paracetamol, resulting in the undesired O-acetylation. medchemexpress.comcymitquimica.com
To address this, methods for the controlled delivery of the acetylating agent have been developed. One such innovative approach involves the use of a bubbler to deliver acetic anhydride vapor into the reaction vessel. This technique allows for a slow and continuous introduction of the acetylating agent, preventing a high concentration at any given time and thereby suppressing the over-acetylation reaction. cymitquimica.com Studies have shown that this method can decrease the formation of 4-acetamidophenyl acetate by as much as three-fold compared to conditions with a large excess of acetic anhydride. cymitquimica.com
Another strategy is to carefully match the rate of addition of acetic anhydride to the rate of formation of 4-aminophenol. This ensures that the acetylating agent is consumed as it is introduced, maintaining a low concentration and minimizing the risk of O-acetylation. cymitquimica.com
Reaction Engineering and Process Optimization
The design of the reactor and the optimization of reaction parameters play a crucial role in minimizing side product formation. In continuous flow synthesis, a two-stage packed-bed reactor has been shown to be effective in achieving high selectivity for paracetamol. medchemexpress.com
In such a setup, a stream of 4-nitrophenol and hydrogen is combined with a separate stream of acetic anhydride immediately before entering the catalyst bed. This ensures that hydrogenation and acetylation occur simultaneously. medchemexpress.com By carefully controlling the flow rates and concentrations, the formation of 4-acetamidophenyl acetate was significantly reduced from 14% to 4%, leading to a 96% yield of paracetamol at a 0.5 M concentration. medchemexpress.com Further optimization of this continuous flow process has resulted in a 99% yield of paracetamol at a 1 M concentration. medchemexpress.com
The table below summarizes the effect of different strategies on the selectivity of paracetamol synthesis and the formation of the 4-acetamidophenyl acetate side product.
| Strategy | Key Principle | Impact on 4-Acetamidophenyl Acetate Formation | Paracetamol Selectivity/Yield | Reference |
| Simultaneous Hydrogenation and Acetylation | Minimizes accumulation of reactive 4-aminophenol intermediate. | Reduced formation due to immediate acetylation of the amino group. | Increased selectivity. | cymitquimica.commedchemexpress.com |
| Controlled Acetic Anhydride Delivery (Bubbler) | Avoids excess acetylating agent in the reaction mixture. | Decreased by three-fold compared to excess addition. | 99% selectivity. | cymitquimica.com |
| Two-Stage Packed-Bed Flow Reactor | Simultaneous reaction and optimized reactant mixing. | Reduced from 14% to 4% with optimization. | 96% - 99% yield. | medchemexpress.commedchemexpress.com |
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-nitrophenyl 2-(4-acetamidophenyl)acetate is expected to display several characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational frequencies include:
Amide N-H Stretching: A distinct band is anticipated in the region of 3300-3275 cm⁻¹, characteristic of the N-H bond in the secondary amide group. This is consistent with observations for N-(4-nitrophenyl) acetamide (B32628), which shows a strong N-H stretching band in this region. jcbsc.org
Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretches from the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are predicted to be in the 2960-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups, an ester and an amide, which will give rise to two distinct, strong absorption bands. The ester C=O stretch is expected at a higher frequency, around 1760-1750 cm⁻¹, due to the electron-withdrawing effect of the attached 4-nitrophenyl group. For comparison, the ester C=O in 4-nitrophenyl-4'-nitrobenzoate appears at 1752 cm⁻¹. researchgate.net The amide C=O (Amide I band) is expected at a lower frequency, typically around 1680-1670 cm⁻¹, as seen in N-(4-nitrophenyl) acetamide (1678 cm⁻¹). jcbsc.org
Nitro (NO₂) Stretching: The nitro group will produce two strong, characteristic bands: an asymmetric stretching vibration around 1530-1520 cm⁻¹ and a symmetric stretching vibration around 1350-1340 cm⁻¹. These values are in line with those reported for similar aromatic nitro compounds. researchgate.net
Ester C-O Stretching: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ester group are expected in the 1250-1100 cm⁻¹ region.
Table 1: Predicted FTIR Data for 4-Nitrophenyl 2-(4-acetamidophenyl)acetate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3275 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Methyl/Methylene | C-H Stretch | 2960 - 2850 |
| Ester | C=O Stretch | 1760 - 1750 |
| Amide | C=O Stretch (Amide I) | 1680 - 1670 |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
| Nitro Group | Asymmetric N-O Stretch | 1530 - 1520 |
| Nitro Group | Symmetric N-O Stretch | 1350 - 1340 |
| Ester | C-O Stretch | 1250 - 1100 |
Electronic Absorption Spectroscopy (e.g., UV/Vis)
Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-nitrophenyl 2-(4-acetamidophenyl)acetate is expected to be dominated by the strong chromophore of the 4-nitrophenyl system. This system facilitates extensive π-conjugation, leading to intense π → π* electronic transitions.
It is predicted that the compound will exhibit a strong absorption maximum (λmax) in the range of 310-320 nm. This prediction is supported by data from the related compound N-(4-nitrophenyl) acetamide, which has a λmax at 315.78 nm. jcbsc.org The 4-acetamidophenyl moiety is also a chromophore but its absorption is expected to be weaker and may be masked by the more intense absorption of the nitrophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 4-nitrophenyl 2-(4-acetamidophenyl)acetate, distinct signals are expected for each type of proton.
Aromatic Protons: Two separate AA'BB' spin systems are predicted for the two para-disubstituted benzene (B151609) rings.
The protons on the 4-nitrophenyl ring are expected to be significantly deshielded. The two protons ortho to the strongly electron-withdrawing nitro group are predicted to appear as a doublet around δ 8.3-8.2 ppm. The two protons ortho to the ester oxygen should appear as a doublet further upfield, around δ 7.4-7.3 ppm. This pattern is similar to that of 4-nitrophenyl acetate (B1210297). rsc.org
The protons on the 4-acetamidophenyl ring would show a doublet for the two protons ortho to the amide group around δ 7.6-7.5 ppm and another doublet for the two protons ortho to the methylene group around δ 7.3-7.2 ppm.
Amide Proton: A single, sharp signal (singlet) for the N-H proton is expected, typically in the δ 8.0-7.5 ppm range in a solvent like CDCl₃, which may broaden due to quadrupole effects or exchange.
Methylene Protons: The two protons of the methylene bridge (-CH₂-) between the aromatic ring and the ester group are chemically equivalent and should appear as a sharp singlet, predicted to be in the δ 3.8-3.7 ppm region.
Methyl Protons: The three equivalent protons of the acetyl methyl group (-COCH₃) are expected to produce a sharp singlet at approximately δ 2.2-2.1 ppm.
Table 2: Predicted ¹H-NMR Data for 4-Nitrophenyl 2-(4-acetamidophenyl)acetate
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -NO₂) | 8.3 - 8.2 | Doublet | 2H |
| Amide (-NH-) | 8.0 - 7.5 | Singlet | 1H |
| Aromatic (ortho to -NHAc) | 7.6 - 7.5 | Doublet | 2H |
| Aromatic (ortho to ester -O-) | 7.4 - 7.3 | Doublet | 2H |
| Aromatic (ortho to -CH₂-) | 7.3 - 7.2 | Doublet | 2H |
| Methylene (-CH₂-) | 3.8 - 3.7 | Singlet | 2H |
| Methyl (-CH₃) | 2.2 - 2.1 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbons: Two signals are expected in the downfield region for the carbonyl carbons. The ester carbonyl carbon is predicted around δ 169-168 ppm, while the amide carbonyl is expected at a similar chemical shift, around δ 169-168 ppm. For reference, the ester carbonyl in 4-nitrophenyl acetate is found at δ 169.7 ppm. rsc.org
Aromatic Carbons: A total of eight signals for the twelve aromatic carbons are expected, accounting for the symmetry in the para-disubstituted rings. The carbons directly attached to the nitro group (C-NO₂) and the ester oxygen (C-O) will be the most downfield, expected around δ 148 ppm and δ 155 ppm, respectively. The carbons attached to the amide (C-NH) and methylene (C-CH₂) groups are also distinct.
Aliphatic Carbons: The methylene carbon (-CH₂) is expected to resonate around δ 45-40 ppm, and the methyl carbon (-CH₃) of the acetyl group is predicted to appear upfield, around δ 25-24 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., LC-MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 4-nitrophenyl 2-(4-acetamidophenyl)acetate (molecular formula C₁₆H₁₄N₂O₅), the exact molecular weight is 314.09 g/mol .
In an LC-MS/MS experiment using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of 315.
The fragmentation of this ion would likely proceed through several key pathways:
Cleavage of the ester bond: The most probable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of a 4-nitrophenol (B140041) fragment (m/z 139) and a [C₉H₈NO]⁺ acylium ion fragment (m/z 146).
Fragmentation of the acetamidophenylacetyl moiety: The fragment at m/z 146 could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 118.
Acetyl fragment: A prominent peak corresponding to the acetyl group [CH₃CO]⁺ at m/z 43 is also highly probable, a common fragment in molecules containing an acetamido group. nih.govmassbank.eu
Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-Nitrophenyl 2-(4-acetamidophenyl)acetate
| m/z | Proposed Fragment Identity |
|---|---|
| 315 | [M+H]⁺ (Protonated molecular ion) |
| 146 | [CH₂(C₆H₄)NHCOCH₃]⁺ |
| 139 | [HOC₆H₄NO₂] (4-nitrophenol) |
| 118 | [C₈H₁₀N]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Should a suitable crystal of 4-nitrophenyl 2-(4-acetamidophenyl)acetate be grown, XRD analysis would precisely define the dihedral angle between the two aromatic rings and characterize the intermolecular forces, such as hydrogen bonding from the amide N-H group, that dictate the crystal packing.
Unable to Generate Article on the Structural Elucidation of 4-Nitrophenyl (4-acetamidophenyl)acetate
Detailed information regarding the crystal structure, unit cell parameters, and intermolecular interactions for the chemical compound this compound is not available in the publicly accessible scientific literature based on the conducted searches.
As a result, the requested article focusing on the following sections cannot be generated:
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
A comprehensive search for crystallographic data and spectroscopic analysis specific to this compound did not yield any published studies containing the necessary experimental results to fulfill the request. While general information on related compounds and analytical techniques such as X-ray crystallography and Hirshfeld surface analysis exists, there are no specific data points, tables, or detailed research findings for the target compound. Therefore, the creation of an accurate and scientifically sound article strictly adhering to the provided outline is not possible at this time.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "4-Nitrophenyl (4-acetamidophenyl)acetate," DFT calculations can elucidate its geometric and electronic properties, as well as predict its spectroscopic behavior. Such studies are often performed using functionals like B3LYP combined with basis sets such as 6–311G**, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.com
The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing information about bond lengths, bond angles, and dihedral angles. For "this compound," this would reveal the preferred conformation of the ester linkage and the relative orientations of the two phenyl rings. The planarity and linearity of the molecule, which can influence its mesomorphic and other material properties, can be assessed through these calculations. mdpi.com
Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ekb.eg A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Other quantum chemical parameters such as electronegativity, chemical potential, hardness, and softness can also be calculated to further understand the molecule's reactivity. rsc.org
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| Optimized Total Energy | - | Indicates the most stable conformation. |
| HOMO Energy | - | Relates to the electron-donating ability. |
| LUMO Energy | - | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | - | Correlates with chemical reactivity and stability. |
| Dipole Moment | - | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. rsc.org By calculating the excitation energies and oscillator strengths, TD-DFT can help in the interpretation of experimental UV-Vis spectra. For "this compound," these calculations would identify the electronic transitions responsible for its absorption bands, which are expected to be π-π* transitions within the aromatic rings. The influence of the nitro and acetamido groups on the absorption maxima could also be investigated.
Reaction Mechanism Elucidation through Computational Studies
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For "this compound," a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. DFT calculations can be used to map the potential energy surface of the hydrolysis reaction. mdpi.com This involves identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate.
The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. mdpi.com Computational models can also explore the role of catalysts or the solvent in the reaction mechanism. For instance, the effect of water molecules in facilitating proton transfer during hydrolysis can be explicitly modeled. mdpi.com Such studies have been instrumental in understanding the hydrolysis of similar compounds like p-nitrophenyl trifluoroacetate. mdpi.com
In Silico Studies for Structure-Property Relationships
In silico studies are crucial for establishing relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. These studies can guide the design of new compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or toxicity, respectively. For aromatic nitro compounds, topological descriptors, which are numerical representations of the molecular structure, have been used to develop QSTR models. nih.gov These models can predict the toxicity of "this compound" based on its structural features. Key descriptors often include indices related to molecular size, branching, and flexibility. nih.gov
Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This can provide insights into the potential biological activity of the molecule. For instance, studies on p-nitrophenyl hydrazones have utilized molecular docking to investigate their anti-inflammatory potential by examining their interactions with enzymes like cyclooxygenases (COX). d-nb.info Similar studies could be performed for "this compound" to explore its potential as an inhibitor of various enzymes. The presence of the nitro group, for example, has been shown to be a key feature for the inhibitory potency in some classes of compounds. scispace.com
Analytical Methodologies for Quantitative and Qualitative Assessment
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For "4-Nitrophenyl (4-acetamidophenyl)acetate," both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are invaluable tools.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to qualitatively assess the purity of the resulting products. nih.gov In the synthesis of "this compound," TLC is used to track the consumption of starting materials (e.g., 4-nitrophenol (B140041) and an activated 4-acetamidophenyl derivative) and the formation of the desired ester product.
The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically a polar adsorbent like silica (B1680970) gel) and the mobile phase (a less polar solvent or solvent mixture). wisc.eduquizlet.com Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention factor (Rf) value. imsa.edureddit.com Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. imsa.edureddit.com
During the synthesis of "this compound," samples are taken from the reaction mixture at different time intervals and spotted on a TLC plate alongside the starting materials. After developing the plate in a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, the spots are visualized, typically under UV light, as the aromatic rings in the reactants and product are UV-active. imsa.edujcbsc.org A successful reaction is indicated by the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Purity is assessed after purification; a pure sample should ideally show a single spot on the TLC plate. quizlet.com
Table 1: Illustrative TLC Data for the Synthesis of this compound
| Compound | Relative Polarity | Expected Rf Value* | Observation |
|---|---|---|---|
| 4-Nitrophenol (Starting Material) | More Polar | ~0.3 | Spot diminishes over time. |
| 4-Acetamidophenyl precursor (Starting Material) | More Polar | ~0.4 | Spot diminishes over time. |
| This compound (Product) | Less Polar | ~0.6 | New spot appears and intensifies. |
*Note: Rf values are hypothetical and depend on the specific TLC plate and mobile phase composition (e.g., ethyl acetate/hexane 1:1). jcbsc.org
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution, greater sensitivity, and quantitative data. nih.gov For the analysis of "this compound," Reverse-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase (e.g., a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.govsielc.com
This technique is highly effective for separating the "this compound" product from its more polar precursors and any potential impurities. scispace.com The components are detected as they elute from the column, typically using a UV-Vis detector set at a wavelength where the aromatic compounds absorb strongly. nih.gov The retention time of the product peak can be used for identification, and the area under the peak is proportional to its concentration, allowing for accurate quantification.
When coupled with a mass spectrometer (LC-MS), this method becomes an exceptionally powerful tool for analysis. jcbsc.org LC-MS not only separates the components of a mixture but also provides mass information for each component. jfda-online.com This allows for unambiguous confirmation of the product's identity by matching its molecular weight to the observed mass. Furthermore, LC-MS is instrumental in identifying unknown byproducts by analyzing their mass fragmentation patterns.
Table 2: Typical Parameters for HPLC and LC-MS Analysis
| Parameter | Typical HPLC Condition | Typical LC-MS Condition |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (compatible with MS) |
| Mobile Phase | Gradient of Methanol and Water or Acetonitrile and Water nih.gov | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min nih.gov | 0.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 290 nm) nih.gov | Mass Spectrometer (e.g., Electrospray Ionization - ESI) |
| Ionization Mode (MS) | N/A | Positive or Negative Ion Mode |
Spectrophotometric Assays for Product Quantification
Spectrophotometric assays provide a straightforward and sensitive method for quantifying compounds that absorb light or can be converted into a light-absorbing species. "this compound" can be quantified by measuring the release of 4-nitrophenol upon hydrolysis of the ester bond.
The principle of this assay relies on the fact that 4-nitrophenol is a chromogenic substance whose absorbance spectrum is pH-dependent. researchgate.net In neutral or acidic solutions, it is colorless and absorbs maximally at a lower wavelength (around 317-320 nm). researchgate.netresearchgate.net However, under alkaline conditions (e.g., in the presence of NaOH), it is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum at approximately 400-410 nm. researchgate.netnih.govsigmaaldrich.com
To quantify "this compound," a sample is treated with a base (like NaOH) or an esterase enzyme to hydrolyze the ester and release 4-nitrophenol. sigmaaldrich.com The reaction is then quenched, and the absorbance of the resulting yellow solution is measured. The concentration of the product can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the 4-nitrophenolate ion, b is the path length of the cuvette, and c is the concentration. The molar absorptivity for 4-nitrophenol in 10 mmol/L NaOH at 401 nm is reported to be 18,380 L·mol⁻¹·cm⁻¹. nih.govsemanticscholar.org Alternatively, a standard curve can be generated using known concentrations of 4-nitrophenol to determine the concentration of the released product. sigmaaldrich.com
Table 3: Example Data for a 4-Nitrophenol Standard Curve
| 4-Nitrophenol Concentration (µM) | Absorbance at 401 nm (AU) |
|---|---|
| 0 | 0.000 |
| 10 | 0.184 |
| 20 | 0.368 |
| 30 | 0.552 |
| 40 | 0.736 |
| 50 | 0.920 |
*Note: Absorbance values are calculated using the Beer-Lambert law with a molar absorptivity of 18,380 L·mol⁻¹·cm⁻¹ and a 1 cm path length.
Future Research Directions and Emerging Paradigms
Development of Novel and Green Synthetic Pathways
The pursuit of environmentally benign synthetic routes is a central theme in modern chemistry. For compounds related to 4-Nitrophenyl (4-acetamidophenyl)acetate, such as its precursors and analogues, future research will likely prioritize the development of green pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional methods for synthesizing related structures, like N-(4-nitrophenyl) acetamide (B32628), often involve nitration reactions using mixtures of nitric and sulfuric acids, which are effective but generate significant acidic waste. jcbsc.org
Future strategies may include:
Solvent-free or aqueous-based reactions: Moving away from volatile organic solvents to water or solvent-free conditions can drastically reduce the environmental impact of synthesis.
Microwave-assisted and ultrasound-assisted synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.
Flow chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability for the synthesis of key intermediates, potentially leading to higher purity and yield of the final product. acs.org
Research into the one-pot synthesis of paracetamol from 4-nitrophenol (B140041), a process involving related intermediates, highlights the move towards more efficient and greener protocols that reduce the number of isolation and purification steps. rsc.orgmdpi.com
Exploration of Advanced Catalytic Systems for Ester Synthesis and Transformation
Catalysis is fundamental to developing efficient and selective synthetic methods. Future research will undoubtedly focus on novel catalytic systems for the synthesis and transformation of esters like this compound. The current landscape already shows promising results with various catalysts in related reactions.
Key areas for exploration include:
Nanocatalysts: Carbon-supported metal nanoparticles, such as nickel, have demonstrated excellent activity in one-pot hydrogenation and acetylation of 4-nitrophenol. rsc.org Future work could explore other earth-abundant metal nanoparticles to develop more cost-effective and sustainable catalysts.
Bio-inorganic Hybrid Catalysts: The combination of enzymes with metal nanoparticles presents a promising frontier. For instance, a hybrid catalyst combining esterase with platinum nanoparticles has been successfully used in the multistep synthesis of acetaminophen (B1664979) from 4-nitrophenyl acetate (B1210297) in a one-pot reaction. researchgate.netresearchgate.net This approach leverages the high selectivity of enzymes and the robust activity of metal catalysts.
Homogeneous Catalysis: Palladium-based catalytic systems have been investigated for the reductive carbonylation of nitroaromatics. mdpi.com Fine-tuning the ligands and reaction conditions could lead to highly selective one-pot syntheses of complex molecules from simple precursors.
The table below summarizes various catalytic systems that have been employed in reactions relevant to the synthesis of precursors and analogues of this compound.
| Catalyst System | Reactants | Product | Key Advantages |
| Carbon Supported Ni Nanoparticles | 4-Nitrophenol, H₂ | 4-Aminophenol (B1666318), Paracetamol | Cost-effective, reusable, efficient for one-pot synthesis. rsc.org |
| Esterase-Platinum Nanoparticle (EST-PtNP) Hybrid | 4-Nitrophenyl acetate | Acetaminophen | High yield and efficacy in a one-pot reaction, combines enzymatic and metallic catalysis. researchgate.netresearchgate.net |
| PdCl₂(dppb) Complex | Nitrobenzene, CO | N-(4-hydroxyphenyl)acetamide | High selectivity in a one-pot synthesis, avoids harsh reducing agents. mdpi.com |
Investigation of the Compound's Role in Complex Biosynthetic Pathways
Currently, there is no documented evidence of "this compound" being a natural product or an intermediate in known biosynthetic pathways. The presence of a nitrophenyl group, in particular, is relatively rare in primary metabolism. However, future research could explore the metabolic fate of this compound or its structural analogues if they were introduced to biological systems, for example, as pro-drugs.
Acetate itself is a fundamental building block in numerous biosynthetic pathways, leading to a vast array of natural products through the polyacetate pathway. psu.edu Research in synthetic biology and metabolic engineering could potentially focus on designing artificial biosynthetic routes. This might involve engineering enzymes or entire microorganisms to produce novel compounds. While speculative for this specific molecule, the principles of enzymatic synthesis could be applied to create complex esters, offering a green alternative to traditional chemical synthesis.
Design and Synthesis of Derivatives with Tailored Reactivity for Specific Applications
The functional groups within "this compound"—an activated nitrophenyl ester and an acetamide group—offer significant opportunities for derivatization. Future research will likely exploit these features to create new molecules with specific functionalities.
Pro-drugs and Bio-conjugation: The 4-nitrophenyl ester is an excellent activated ester, making it a valuable synthon for acylation reactions. nih.gov Derivatives could be designed as pro-drugs that release an active pharmaceutical ingredient upon enzymatic cleavage of the ester bond. This moiety is also useful for attaching molecules to biomolecules like peptides and proteins. nih.gov
Analytical Probes: The 4-nitrophenolate (B89219) anion, released upon hydrolysis of the ester, is intensely yellow, a property that has been widely used in enzyme assays. sigmaaldrich.com New derivatives could be synthesized as specific probes for detecting the activity of particular enzymes or for use in diagnostic assays.
Materials Science: The aromatic rings and polar functional groups could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or nonlinear optical activity.
Research on 4-acetamidophenyl acetate, an impurity of acetaminophen, has shown it can be synthesized from paracetamol and may possess its own biological activity profile, including a potentially longer duration of action. medchemexpress.comunair.ac.id This underscores the potential for designing derivatives with modified pharmacokinetic or pharmacodynamic properties.
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The structural complexity of "this compound" makes it an interesting, albeit challenging, target for MCR strategies.
Future research could aim to develop a one-pot MCR that assembles the molecule from simpler, readily available starting materials. For example, a hypothetical strategy could involve a reaction between a 4-acetamidophenyl-containing component, a nitrophenyl-containing component, and a linker molecule. While no direct MCR for this specific compound has been reported, the principles of known MCRs, such as the Passerini or Ugi reactions, could inspire the design of new synthetic routes. nih.gov The development of such a process would be a significant step forward, offering a rapid and efficient alternative to traditional multi-step linear syntheses.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-nitrophenyl (4-acetamidophenyl)acetate, and how can purity be ensured?
- Methodology : Synthesis typically involves esterification of 4-acetamidophenylacetic acid with 4-nitrophenol using a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Protect the acetamide group during reaction to avoid side reactions.
- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Validate purity using HPLC (>95% by area normalization) and confirm structure via -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Confirm ester C=O stretch (~1740 cm) and acetamide N-H bend (~3300 cm).
- NMR : -NMR to distinguish carbonyl carbons (ester at ~170 ppm, acetamide at ~168 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation pattern analysis .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Experimental Design : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis at 400 nm (4-nitrophenolate release).
- Findings : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the ester group. Use phosphate buffers (pH 7.4) for short-term stability in biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Use DFT calculations to model transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set). Compare with experimental kinetic data (e.g., for reactions with amines or thiols).
- Insight : The electron-withdrawing nitro group enhances electrophilicity at the ester carbonyl, favoring nucleophilic attack. Steric hindrance from the acetamide group may reduce reactivity in bulky nucleophiles .
Q. How can design of experiments (DoE) optimize reaction conditions for scale-up synthesis?
- DoE Framework : Apply a 2 factorial design varying temperature (30–60°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (5–10 mol%). Use response surface methodology (RSM) to maximize yield and minimize byproducts.
- Validation : Confirm optimal conditions (e.g., 45°C, THF, 7.5 mol% catalyst) via triplicate runs. ANOVA analysis identifies solvent polarity as the most significant factor .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Degradation Study : Expose to UV light (254 nm) in aqueous solutions. Analyze intermediates via LC-MS/MS (e.g., 4-nitrophenol and acetamide derivatives as breakdown products).
- Ecotoxicity : Use Daphnia magna bioassays to assess acute toxicity of degradation byproducts. Correlate with QSAR models to predict environmental persistence .
Data-Driven Research Considerations
Q. How to resolve contradictory data in kinetic studies of ester hydrolysis?
- Troubleshooting :
- Buffer Effects : Ensure ionic strength consistency; phosphate buffers may catalyze hydrolysis vs. Tris buffers.
- Temperature Control : Use jacketed reactors to avoid thermal fluctuations.
- Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate data .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
